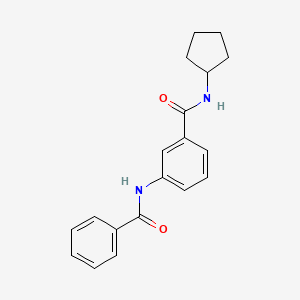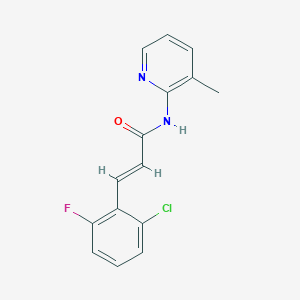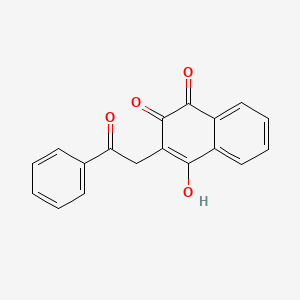![molecular formula C21H22N2O2 B5745769 4-[(tert-butylamino)methylene]-2-(4-methylphenyl)-1,3(2H,4H)-isoquinolinedione](/img/structure/B5745769.png)
4-[(tert-butylamino)methylene]-2-(4-methylphenyl)-1,3(2H,4H)-isoquinolinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(tert-butylamino)methylene]-2-(4-methylphenyl)-1,3(2H,4H)-isoquinolinedione is a synthetic compound that belongs to the class of isoquinoline derivatives. This compound has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications.
作用機序
The mechanism of action of 4-[(tert-butylamino)methylene]-2-(4-methylphenyl)-1,3(2H,4H)-isoquinolinedione is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways involved in cell growth, differentiation, and apoptosis. It has been shown to inhibit the activity of various enzymes such as topoisomerase II, which is involved in DNA replication and repair, and acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(tert-butylamino)methylene]-2-(4-methylphenyl)-1,3(2H,4H)-isoquinolinedione have been studied extensively. It has been found to possess antioxidant activity, which helps to protect cells from oxidative stress-induced damage. It has also been shown to inhibit the expression of various pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases. In addition, this compound has been found to modulate the levels of various neurotransmitters such as dopamine, serotonin, and acetylcholine, which play important roles in the regulation of mood, cognition, and behavior.
実験室実験の利点と制限
One of the main advantages of using 4-[(tert-butylamino)methylene]-2-(4-methylphenyl)-1,3(2H,4H)-isoquinolinedione in lab experiments is its high potency and selectivity towards its target enzymes and receptors. This makes it an ideal candidate for studying the mechanism of action of various signaling pathways and for developing novel therapeutic agents. However, one of the limitations of using this compound is its low solubility in water, which makes it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of 4-[(tert-butylamino)methylene]-2-(4-methylphenyl)-1,3(2H,4H)-isoquinolinedione. One of the areas of interest is the development of novel therapeutic agents based on the structure of this compound. Another area of interest is the study of its potential applications in the treatment of various neurodegenerative diseases such as Huntington's disease and multiple sclerosis. In addition, further studies are needed to elucidate the mechanism of action of this compound and to identify its target enzymes and receptors.
合成法
The synthesis of 4-[(tert-butylamino)methylene]-2-(4-methylphenyl)-1,3(2H,4H)-isoquinolinedione involves the reaction of 4-methyl-2-nitrobenzoic acid with tert-butylamine, followed by reduction of the resulting nitro compound with iron and hydrochloric acid. The resulting amine is then reacted with 2-(4-methylphenyl)acetic acid to yield the final product.
科学的研究の応用
4-[(tert-butylamino)methylene]-2-(4-methylphenyl)-1,3(2H,4H)-isoquinolinedione has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to possess anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. In Alzheimer's disease, this compound has been found to prevent the formation of amyloid-beta plaques, which are responsible for the neurodegeneration associated with the disease. In Parkinson's disease, it has been shown to protect dopaminergic neurons from oxidative stress-induced damage.
特性
IUPAC Name |
4-(tert-butyliminomethyl)-3-hydroxy-2-(4-methylphenyl)isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-14-9-11-15(12-10-14)23-19(24)17-8-6-5-7-16(17)18(20(23)25)13-22-21(2,3)4/h5-13,25H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYXONEHNHYKIDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C3=CC=CC=C3C2=O)C=NC(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-3-oxo-N-(3-pyridinylmethyl)propanamide](/img/structure/B5745688.png)

![4,4'-[1,4-dioxane-2,3-diylbis(oxy)]dibenzaldehyde bis(diphenylhydrazone)](/img/structure/B5745699.png)
![7-(2-furylmethyl)-8,9-dimethyl-2-(phenoxymethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5745706.png)

![N-(2-ethyl-6-methylphenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5745727.png)


![7-(4-chlorophenyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine](/img/structure/B5745752.png)

![2-(4-ethoxyphenyl)-5-[(4-ethoxyphenyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5745763.png)

![N-{[(2-methylphenyl)amino]carbonothioyl}-3-phenylpropanamide](/img/structure/B5745781.png)
![4-[3-(benzyloxy)benzoyl]-4H-1,2,4-triazol-3-amine](/img/structure/B5745786.png)